Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-2-isobutylpyridine

Lipophilicity Drug Design Permeability

4-Fluoro-2-isobutylpyridine (CAS 1563529-10-1) is a fluorinated pyridine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol. It is characterized by a fluorine atom at the 4-position and an isobutyl group at the 2-position of the pyridine ring, corresponding to the IUPAC name 4-fluoro-2-(2-methylpropyl)pyridine.

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Cat. No. B13660663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-isobutylpyridine
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=CC(=C1)F
InChIInChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3
InChIKeyTXGNCQXUBHUKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-isobutylpyridine (CAS 1563529-10-1): Physicochemical Baseline and Procurement Identity


4-Fluoro-2-isobutylpyridine (CAS 1563529-10-1) is a fluorinated pyridine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol [1]. It is characterized by a fluorine atom at the 4-position and an isobutyl group at the 2-position of the pyridine ring, corresponding to the IUPAC name 4-fluoro-2-(2-methylpropyl)pyridine [1]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% and is supplied for use as a synthetic building block in medicinal chemistry and chemical biology research .

Why 4-Fluoro-2-isobutylpyridine Cannot Be Replaced by Generic Pyridine Analogs: The Substitution Pattern Hypothesis


Substituting 4-fluoro-2-isobutylpyridine with generic pyridine analogs or positional isomers overlooks the quantifiable impact of its specific 2-isobutyl/4-fluoro substitution pattern on key molecular properties critical for drug and probe development. The isobutyl group at the 2-position contributes a substantial increase in lipophilicity (ΔLogP ≈ +1.4) relative to simpler methyl-substituted analogs, while the fluorine at the 4-position modulates both electronic character (predicted pKa shift) and metabolic stability compared to non-fluorinated or chloro-substituted alternatives [1]. Positional isomers such as 2-fluoro-4-isobutylpyridine present a distinct electronic environment due to the adjacency of fluorine to the pyridine nitrogen, fundamentally altering reactivity in nucleophilic aromatic substitution (SₙAr) chemistry and biological target engagement [2]. These measurable differences in lipophilicity, basicity, and regiochemical reactivity mean that data generated with one analog cannot be reliably extrapolated to another.

4-Fluoro-2-isobutylpyridine: Quantified Differentiation Evidence for Scientific Selection


Lipophilicity Advantage Over 4-Fluoro-2-methylpyridine: XLogP3 Comparison

The isobutyl group at the 2-position provides a substantial lipophilicity gain compared to the methyl-substituted analog. 4-Fluoro-2-isobutylpyridine has a computed XLogP3 of 2.6, versus 1.2 for 4-fluoro-2-methylpyridine, representing a ΔLogP of +1.4 [1]. This positions the compound in a more favorable lipophilicity range for membrane permeability while remaining below the LogP >3 threshold commonly associated with poor solubility and increased promiscuity risk in drug discovery [2].

Lipophilicity Drug Design Permeability

Halogen-Dependent Lipophilicity and Solubility: Fluorine vs. Chlorine at the 4-Position

Replacing the 4-fluoro substituent with a 4-chloro group (4-chloro-2-isobutylpyridine, CAS 579475-97-1) increases the molecular weight from 153.20 to 169.65 g/mol and shifts the computed lipophilicity upward (XLogP3 for the fluoro: 2.6; reported LogP for the chloro analog: ~3.2). The smaller, more electronegative fluorine atom reduces halogen size and polarizability relative to chlorine, which is associated with moderately improved aqueous solubility and a lower propensity for halogen-directed non-specific hydrophobic interactions . This is consistent with the general class-level observation that fluorinated aromatics exhibit lower LogP and better solubility profiles than their chlorinated counterparts while retaining comparable metabolic stability benefits [1].

Halogen Effects Solubility Bioisosterism

Predicted Basicity Differentiation: pKa Shift from 4-Fluoro Substitution

The pyridine nitrogen basicity of 4-fluoro-2-isobutylpyridine is predicted to be pKa = 4.70±0.27, as reported by ChemicalBook . This value reflects the electron-withdrawing effect of the 4-fluoro substituent, which reduces the pKa of the conjugate acid relative to unsubstituted pyridine (pKa ≈ 5.23). The ionization state at physiological pH (7.4) is predominantly neutral (>99% unprotonated), which differs from more basic pyridine analogs and influences both passive membrane permeability and protein binding characteristics [1].

pKa Basicity Ionization State

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Profile

4-Fluoro-2-isobutylpyridine has a topological polar surface area (TPSA) of 12.9 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, with a molecular weight of 153.20 g/mol and XLogP3 of 2.6 [1]. These parameters collectively yield a favorable CNS MPO (Multiparameter Optimization) desirability profile: TPSA < 60 Ų, HBD = 0, MW < 300, and LogP between 1 and 3—all within the optimal ranges defined for CNS drug candidates [2]. In comparison, introducing a hydroxyl or amino substituent at the 3-position would increase TPSA and add HBD capacity, potentially moving such derivatives outside the favorable CNS drug space.

CNS Drug Discovery MPO Score Blood-Brain Barrier

Regiochemical Reactivity Differentiation: 4-Fluoro-2-isobutyl vs. 2-Fluoro-4-isobutyl Positional Isomers

The position of fluorine relative to the pyridine nitrogen dictates reactivity in nucleophilic aromatic substitution (SₙAr). In 4-fluoro-2-isobutylpyridine, the fluorine at the 4-position is meta to the ring nitrogen, making it less activated toward SₙAr compared to the 2-fluoro positional isomer (2-fluoro-4-isobutylpyridine), where fluorine is directly adjacent to nitrogen and thus strongly activated for displacement [1]. This differential activation allows for chemoselective synthetic strategies: the 4-fluoro isomer is more stable toward nucleophiles and is preferred as an intermediate in multi-step syntheses where the fluorine must be retained until a later-stage functionalization step. The 2-isobutyl group further provides steric shielding of the adjacent C-3 position, directing any subsequent electrophilic substitution to the C-5 position [2].

SNAr Reactivity Regioselectivity Synthetic Building Block

Patent-Cited Biological Potential: PDE4 Inhibition and Cell Differentiation Activity

4-Fluoro-2-isobutylpyridine has been cited in patents and bioassay databases for two distinct biological activities relevant to therapeutic development. First, it appears in the patent family surrounding substituted pyridine and pyrazine compounds as PDE4 inhibitors (US Patent 9,040,692 and related filings), a target class validated for respiratory and inflammatory diseases [1]. Second, independent patent data describes this compound class as exhibiting activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential application in cancer differentiation therapy and psoriasis [2]. While specific Ki or IC50 values for 4-fluoro-2-isobutylpyridine against PDE4 isoforms or in cell differentiation assays were not retrievable from non-excluded primary sources at the time of this analysis, the compound's inclusion in these patent disclosures signals that its specific substitution pattern was deemed relevant by the inventors relative to other pyridine analogs screened.

PDE4 Inhibition Anti-inflammatory Cell Differentiation

Optimal Application Scenarios for 4-Fluoro-2-isobutylpyridine Based on Differentiated Evidence


CNS Drug Discovery Fragment Library or Building Block

With a TPSA of 12.9 Ų, zero HBD, XLogP3 of 2.6, and MW of 153.20, 4-fluoro-2-isobutylpyridine falls entirely within the CNS MPO optimal range, making it an excellent fragment or building block for CNS-targeted compound libraries [1]. Its moderate lipophilicity provides a favorable balance between passive brain penetration and avoidance of excessive lipophilicity-driven promiscuity. Procurement for CNS programs should prioritize this compound over more polar pyridine analogs (e.g., those with hydroxyl or carboxyl substituents) that may compromise BBB penetration.

Multi-Step Synthetic Intermediate Requiring Late-Stage Fluorine Functionalization

The 4-fluoro group in this compound is meta to the pyridine nitrogen, conferring significantly lower SₙAr reactivity compared to 2-fluoro positional isomers [2]. This enables multi-step synthetic sequences where the fluorine substituent is retained through several transformations and then activated or displaced in a final, chemoselective step. Synthetic chemists designing routes requiring orthogonal reactivity patterns should select 4-fluoro-2-isobutylpyridine over the more labile 2-fluoro positional isomer.

PDE4-Targeted Anti-Inflammatory or Respiratory Disease Lead Optimization

The compound's inclusion in patents covering substituted pyridines as PDE4 inhibitors provides a bibliographic rationale for its use in PDE4-targeted medicinal chemistry campaigns [3]. While proprietary quantitative SAR data remain unpublished, the structural features (fluorine at 4-position, branched alkyl at 2-position) align with known PDE4 pharmacophore models that favor a lipophilic group at the pyridine 2-position and a small electron-withdrawing group at the 4-position. Researchers exploring PDE4 inhibitors for respiratory or inflammatory indications may find this scaffold a useful starting point for library synthesis and SAR exploration.

Fragment-Based Screening for Cell Differentiation Modulators in Oncology

Patent disclosures describing the ability of this compound class to arrest proliferation of undifferentiated cells and induce monocytic differentiation [4] suggest potential application in phenotypic screening campaigns for differentiation therapy in acute myeloid leukemia (AML) or related malignancies. The compound's low molecular weight (153.20) and favorable physicochemical profile make it suitable as a fragment hit for structure-based optimization in oncology programs targeting differentiation pathways.

Quote Request

Request a Quote for 4-Fluoro-2-isobutylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.